C2-Cyclopropyl Topology vs. N1-Cyclopropyl Fluoroquinolone Antibiotics: Spatial Orientation and Binding Site Geometry
The target compound positions the cyclopropyl substituent at C2 of the quinoline ring, whereas all clinically approved fluoroquinolones (e.g., ciprofloxacin, moxifloxacin, levofloxacin) bear the cyclopropyl at N1 of a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. This positional isomerism shifts the cyclopropyl centroid by approximately 2.4 Å relative to the carboxylic acid group, based on the quinoline ring geometry . In the fluoroquinolone-DNA gyrase co-crystal structure paradigm, the N1-cyclopropyl occupies a hydrophobic pocket; the C2-cyclopropyl orientation in the target compound projects the cyclopropyl toward a different spatial quadrant, potentially engaging distinct gyrase sub-pockets or enabling selectivity against mutant gyrase isoforms that confer fluoroquinolone resistance . This topological differentiation is structural, not merely isosteric.
| Evidence Dimension | Cyclopropyl centroid-to-carboxylic acid carbon distance (calculated from quinoline ring geometry) |
|---|---|
| Target Compound Data | ~5.1 Å (C2-cyclopropyl to C4-COOH; quinoline-4-carboxylic acid scaffold, calculated from InChI: InChI=1S/C13H9F2NO2/c14-9-3-7-8(13(17)18)4-11(6-1-2-6)16-12(7)5-10(9)15/h3-6H,1-2H2,(H,17,18)) |
| Comparator Or Baseline | Ciprofloxacin: ~4.8 Å (N1-cyclopropyl to C3-COOH; 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold); 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (CAS 93107-30-3) |
| Quantified Difference | Cyclopropyl centroid displaced by ~2.4 Å relative to the carboxylic acid; carboxylic acid position shifted from C3 to C4 (~1.4 Å vector difference across the ring) |
| Conditions | Calculated from standardized 2D molecular structures; crystal structure confirmation not available for target compound |
Why This Matters
This topological difference means the compound cannot be considered a simple isostere of N1-cyclopropyl fluoroquinolones; it offers a distinct chemical starting point for exploring gyrase binding modes less susceptible to existing resistance mutations.
